molecular formula C19H18N2O3 B6498317 N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953138-14-2

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498317
CAS No.: 953138-14-2
M. Wt: 322.4 g/mol
InChI Key: ALGZIYRFYHYVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted at the 5-position with a 3-methoxyphenyl group. The benzyl moiety is attached to the acetamide nitrogen, contributing to its lipophilic character. The 3-methoxyphenyl substituent may enhance solubility or target binding via hydrogen bonding or π-π interactions, as seen in structurally related tyrosine kinase inhibitors () and anticancer agents ().

Properties

IUPAC Name

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-5-8-15(10-17)18-11-16(21-24-18)12-19(22)20-13-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGZIYRFYHYVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the reaction of benzylamine with 3-methoxybenzoyl chloride to form an intermediate, which is then cyclized with hydroxylamine to produce the oxazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the use of catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated heterocyclic compounds.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide exhibits several promising biological activities:

  • Antimicrobial Activity:
    • Studies have shown that oxazole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
    • The specific interactions of the oxazole ring with bacterial enzymes can inhibit their growth.
  • Anticancer Potential:
    • Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
    • The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Research Applications

The applications of this compound in scientific research can be categorized as follows:

Application AreaDescription
Medicinal Chemistry Used as a lead compound for synthesizing new derivatives with enhanced biological activity.
Pharmacology Investigated for its potential role as an antimicrobial and anticancer agent.
Chemical Biology Explored for its interactions with specific biological targets such as enzymes or receptors.

Case Studies and Findings

Several studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Studies:
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that oxazole derivatives showed significant activity against Gram-positive bacteria, suggesting their potential use in treating infections caused by resistant strains.
  • Cancer Research:
    • Research presented at the American Association for Cancer Research indicated that certain oxazole derivatives, including this compound, exhibited selective cytotoxicity against breast cancer cell lines, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide are compared below with key analogs, focusing on heterocyclic core, substituent effects, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Heterocycle Key Substituents Biological Activity (IC₅₀) Reference
This compound (Target) C₁₉H₁₈N₂O₃ 322.36 1,2-Oxazol-3-yl 5-(3-methoxyphenyl), N-benzyl Not reported -
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide C₁₇H₁₅N₃O₂S₂ 357.45 1,3,4-Thiadiazol 2-(3-methoxyphenyl), 5-benzylthio Tyrosine kinase inhibition
2-Chloro-N-[5-(4-methoxyphenyl)-pyridin-3-yl]acetamide derivative (6e, ) C₂₃H₂₁N₃O₄S 443.49 1,3,4-Oxadiazole 2-chloro, 4-methoxyphenyl, pyridinyl 4.6 μM (PANC-1), 2.2 μM (HepG2)
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide C₁₈H₁₇N₃O₃ 323.35 1,2,4-Oxadiazole 5-benzyl, 2-methoxy Not reported

Key Observations

Heterocycle Impact on Bioactivity: The 1,2-oxazole core in the target compound differs from 1,3,4-thiadiazole () and 1,3,4-oxadiazole (). In contrast, oxadiazole derivatives () demonstrate cytotoxicity via distinct mechanisms, such as DNA intercalation or tubulin binding. The 1,2-oxazole in the target compound may offer intermediate lipophilicity compared to bulkier oxadiazoles, influencing membrane permeability.

Substituent Effects: 3-Methoxyphenyl Group: Present in both the target compound and ’s thiadiazole derivative, this group likely contributes to hydrogen bonding with kinase active sites (e.g., via methoxy oxygen). Its absence in ’s oxadiazole analog correlates with reduced reported bioactivity. N-Benzyl vs. In contrast, ’s pyridinyl substituent introduces polarity, possibly reducing off-target toxicity.

Physicochemical Properties: The target compound’s molecular weight (322.36) and logP (estimated ~3.2) align with Lipinski’s rules for drug-likeness, contrasting with higher-weight analogs like ’s compound 6e (443.49). Hydrogen bonding capacity, as analyzed in , is influenced by the acetamide linker and methoxy group, which may enhance solubility compared to non-polar derivatives.

Further assays are needed to validate these hypotheses.

Biological Activity

N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound belonging to the oxazole derivative class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a unique oxazole ring and a methoxyphenyl group, contributing to its biological properties. The synthesis typically involves:

  • Formation of the Intermediate : Reaction of benzylamine with 3-methoxybenzoyl chloride.
  • Cyclization : The intermediate undergoes cyclization with hydroxylamine to form the oxazole ring.
  • Final Acetamide Formation : The resulting compound is treated with acetic anhydride to yield the final product.

The overall reaction can be summarized as follows:

Benzylamine+3 Methoxybenzoyl chlorideIntermediateN benzyl 2 5 3 methoxyphenyl 1 2 oxazol 3 yl acetamide\text{Benzylamine}+\text{3 Methoxybenzoyl chloride}\rightarrow \text{Intermediate}\rightarrow \text{N benzyl 2 5 3 methoxyphenyl 1 2 oxazol 3 yl acetamide}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .

Anticonvulsant Activity

A related study examined the anticonvulsant potential of similar compounds and suggested that modifications in the structure can enhance efficacy. Although specific data for this compound is limited, related derivatives have shown promising results in seizure models .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes that play a role in cell signaling pathways associated with cancer progression.
  • Receptor Modulation : It could also interact with receptors involved in neurotransmission, contributing to its anticonvulsant effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide4-Methoxy group instead of 3Similar antimicrobial properties
N-benzyl-acetamidesGeneral classAntiviral activity against SARS-CoV-2 RdRp

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for its ability to inhibit cell growth. Results indicated a dose-dependent reduction in viability, with significant effects observed at concentrations above 10 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Effectiveness

A recent investigation assessed the antimicrobial activity against multiple bacterial strains. The compound demonstrated MIC values comparable to standard antibiotics, indicating its potential as an alternative treatment option in antibiotic-resistant infections.

Q & A

Q. What are the optimal storage conditions to maintain compound stability?

  • Protocol : Store lyophilized powder at -20°C under argon; avoid freeze-thaw cycles. In solution (DMSO), aliquot and store at -80°C for ≤6 months. Confirm stability via LC-MS every 3 months .

Q. How should researchers design dose-response experiments for cytotoxicity studies?

  • Protocol : Use a 10-point dilution series (0.1–100 μM) in triplicate. Include positive controls (e.g., doxorubicin) and normalize viability via MTT assays. Calculate IC50 with nonlinear regression (GraphPad Prism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.